molecular formula C8H7IO3 B6308844 Methyl 2-hydroxy-3-iodobenzoate CAS No. 128033-28-3

Methyl 2-hydroxy-3-iodobenzoate

Cat. No.: B6308844
CAS No.: 128033-28-3
M. Wt: 278.04 g/mol
InChI Key: OHZWUUAIDJLMAX-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-iodobenzoate (CAS 128033-28-3) is an iodinated benzoate ester with the molecular formula C8H7IO3 and a molecular weight of 278.04 g/mol . It is a chemical building block for research and development purposes. As a derivative of salicylic acid, this compound features both a hydroxy group and an iodine atom on its aromatic ring, making it a versatile intermediate for further chemical transformations, such as metal-catalyzed cross-coupling reactions. Its structural features suggest potential applications in the synthesis of more complex molecules for materials science and pharmaceutical research. Available safety information for a related compound, methyl 3-hydroxy-2-iodobenzoate, indicates that such materials may be harmful if swallowed and cause skin and eye irritation . Researchers should consult the relevant Safety Data Sheet (SDS) prior to use. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-3-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZWUUAIDJLMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Hydroxy 3 Iodobenzoate and Its Functionalized Analogues

Direct Synthesis Strategies for Methyl 2-hydroxy-3-iodobenzoate

The formation of this compound can be approached through several strategic pathways, including direct iodination of a precursor, esterification of the corresponding carboxylic acid, and more complex multi-step sequences.

Regioselective Iodination of Methyl Salicylate (B1505791) Precursors

The direct iodination of methyl salicylate to produce the 3-iodo isomer is a challenging endeavor. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl ester group is a deactivating, meta-directing group. This electronic guidance favors iodination at the 5-position (para to the hydroxyl group) and to a lesser extent, the 3-position (ortho to the hydroxyl group). Controlling the reaction to achieve selective mono-iodination at the 3-position is difficult, as the reaction often proceeds to the more stable 5-iodo isomer or results in di-iodination at both the 3 and 5 positions.

Indeed, several methods report the synthesis of 3,5-diiodosalicylic acid from salicylic (B10762653) acid using various iodinating agents, which underscores the reactivity of the 3-position. patsnap.comgoogle.comwipo.intgoogle.comorgsyn.org For instance, the reaction of salicylic acid with iodine monochloride in glacial acetic acid readily produces 2-hydroxy-3,5-diiodobenzoic acid. orgsyn.org Achieving selective mono-iodination at the 3-position would require careful control of reaction conditions and potentially the use of specialized iodinating agents or protecting group strategies to block the more reactive 5-position.

Esterification Approaches for Substituted 2-Hydroxy-3-iodobenzoic Acids

A more direct and common route to this compound is the esterification of 2-hydroxy-3-iodobenzoic acid. This precursor, being commercially available, provides a reliable starting point for the synthesis of its methyl ester.

The most prevalent method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the ester product by the large excess of methanol. ma.eduyoutube.com

A typical laboratory procedure involves dissolving 2-hydroxy-3-iodobenzoic acid in methanol, followed by the careful addition of the acid catalyst. The mixture is then heated under reflux for several hours to ensure the completion of the reaction. After cooling, the product is typically isolated by partitioning between an organic solvent and water, followed by purification techniques such as recrystallization or column chromatography.

Modern variations of this method utilize solid acid catalysts, which can simplify product work-up and catalyst recovery. nih.gov

Multistep Convergent and Divergent Synthetic Pathways

Multistep synthetic routes offer an alternative approach to this compound, often providing better control over the regiochemistry of substitution. One plausible, though not explicitly documented, pathway could begin with a suitably substituted aniline (B41778) derivative. For example, the synthesis could start from 2-amino-3-hydroxybenzoic acid. The amino group can be converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. Subsequent treatment of the diazonium salt with a source of iodide, such as potassium iodide, in a Sandmeyer-type reaction would introduce the iodine atom at the desired position to form 2-hydroxy-3-iodobenzoic acid. This intermediate can then be esterified as described in the previous section.

Derivatization and Functionalization of the this compound Core

The this compound molecule possesses three distinct functional groups—the ester, the hydroxyl group, and the carbon-iodine bond—each offering opportunities for further chemical modification.

Transformations at the Ester Moiety (e.g., Transesterification, Amidation)

The methyl ester group of this compound can undergo various nucleophilic acyl substitution reactions.

Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. For instance, heating this compound with ethanol (B145695) and an acid catalyst would yield Ethyl 2-hydroxy-3-iodobenzoate. Scandium(III) triflate is a modern catalyst reported for such transesterifications. organic-chemistry.org

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is typically slower than hydrolysis and often requires heating. The product of the reaction with ammonia would be 2-hydroxy-3-iodobenzamide.

Selective Reactions of the Hydroxyl Group (e.g., Etherification, Acylation, Chelation)

The phenolic hydroxyl group is another key site for functionalization, allowing for the introduction of various substituents.

Etherification: The hydroxyl group can be converted into an ether through a Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base, such as potassium carbonate, to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, reacting this compound with methyl iodide in the presence of potassium carbonate would yield Methyl 2-methoxy-3-iodobenzoate. mdpi.com

Acylation: The hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the phenol with an acyl halide or anhydride (B1165640) in the presence of a base. For instance, reaction with acetyl chloride would yield Methyl 3-iodo-2-(acetyloxy)benzoate.

Chelation: The ortho-relationship of the hydroxyl and carbonyl groups allows for chelation with metal ions, a characteristic property of salicylate derivatives.

Aromatic Ring Functionalizations Beyond the Original Substituents

While the iodine atom at the C-3 position of this compound is a prime site for a variety of well-established cross-coupling reactions, the functionalization of the C-H bonds at the C-4, C-5, and C-6 positions represents a more advanced synthetic challenge. The inherent reactivity of these positions is governed by the electronic and steric interplay of the existing substituents: the electron-donating hydroxyl group, the electron-withdrawing methyl ester, and the iodo group.

The hydroxyl group, being a potent activating and ortho, para-directing group, significantly influences the regioselectivity of electrophilic aromatic substitution and metal-catalyzed C-H activation reactions. The methyl ester group is a meta-director, while the iodine atom is a weak ortho, para-director. This complex interplay of directing effects opens up possibilities for selective functionalization at the remaining ring positions.

Palladium-Catalyzed C-H Arylation

Recent advancements in palladium-catalyzed C-H activation offer a direct route to forging new carbon-carbon bonds on the aromatic ring. For phenol derivatives, direct arylation reactions have been developed that exhibit high regioselectivity.

An efficient protocol for the palladium-catalyzed direct para-arylation of unfunctionalized phenols with aryl iodides has been reported to proceed under mild conditions, suggesting that the C-5 position of this compound, being para to the hydroxyl group, is a viable site for such transformations. nih.gov Furthermore, strategies for the ortho-selective C-H arylation of phenols have been established, indicating that the C-6 position could also be targeted. rsc.orgnih.gov

The choice of catalyst, ligand, and reaction conditions is crucial in steering the reaction to the desired position, overcoming the competing directing effects of the other substituents.

Potential for Other C-H Functionalization Reactions

Beyond arylation, the C-H bonds of the aromatic ring of this compound are amenable to other types of functionalization. Palladium-catalyzed C-H iodination of electron-rich phenol derivatives using a mild iodinating reagent has been demonstrated, which could potentially be applied to introduce a second iodine atom onto the ring, creating a poly-iodinated scaffold for further sequential reactions. sioc-journal.cn

The following table summarizes the potential C-H functionalization reactions and the likely targeted positions on the this compound ring, based on the directing effects of the existing functional groups.

Reaction TypePotential Position(s)Directing Influence
C-H ArylationC-5, C-6para and ortho to the hydroxyl group
C-H HalogenationC-5, C-6para and ortho to the hydroxyl group
C-H NitrationC-5para to the hydroxyl group

It is important to note that the simultaneous presence of multiple directing groups can lead to mixtures of regioisomers, and thus, careful optimization of reaction conditions is paramount to achieve high selectivity for a single product. The development of these selective C-H functionalization strategies for polysubstituted aromatics like this compound is a vibrant area of research, paving the way for the synthesis of complex molecules from simple building blocks.

Advanced Spectroscopic and Structural Elucidation in Methyl 2 Hydroxy 3 Iodobenzoate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for elucidating the precise chemical environment of each atom within the methyl 2-hydroxy-3-iodobenzoate molecule. Both ¹H and ¹³C NMR spectra provide critical data for confirming the compound's structure and understanding its conformational preferences.

In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. For instance, the proton of the hydroxyl group typically appears as a broad singlet due to hydrogen bonding and exchange phenomena. The aromatic protons exhibit distinct chemical shifts influenced by the electron-withdrawing effects of the iodine atom and the ester group, as well as the electron-donating effect of the hydroxyl group. The methyl protons of the ester group characteristically appear as a sharp singlet at a higher field.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of this compound will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon of the ester group typically resonates at the lowest field due to its significant deshielding. The chemical shifts of the aromatic carbons are influenced by the attached substituents, with the carbon atom bonded to the iodine atom showing a characteristic shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. This table is illustrative and actual values may vary based on solvent and experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-OHVariable, broad-
Ar-H (position 4)~7.8~140
Ar-H (position 5)~6.8~122
Ar-H (position 6)~7.5~130
-COOCH₃~3.9~52
C=O-~170
C-OH-~160
C-I-~90
C-COOCH₃-~115

Single-Crystal X-ray Diffraction Studies of this compound and Its Co-crystals/Inclusion Complexes

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

A key feature revealed by X-ray diffraction is the presence of both intramolecular and intermolecular hydrogen bonds. An intramolecular hydrogen bond is expected between the hydroxyl group and the carbonyl oxygen of the ester group, forming a stable six-membered ring. This interaction is a common feature in ortho-hydroxy substituted benzoates.

Intermolecular hydrogen bonds also play a crucial role in the crystal lattice. The hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, leading to the formation of dimers or extended chains. These hydrogen bonding networks are fundamental to the stability and physical properties of the crystal. For instance, in the related compound methyl 2-hydroxy-4-iodobenzoate, intermolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the methyl ester of a neighboring molecule results in the formation of centrosymmetric dimeric pairs. nih.goviucr.org

Investigations into Halogen Bonding and Supramolecular Synthons

The presence of an iodine atom in this compound introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. bohrium.com This directional interaction can be a powerful tool in crystal engineering for the design of specific supramolecular architectures. mdpi.com The iodine atom can form halogen bonds with electron-rich atoms such as oxygen or nitrogen in neighboring molecules or co-formers. These interactions, known as supramolecular synthons, are predictable and can be used to control the assembly of molecules in the solid state. nih.govresearchgate.net

Crystal Engineering Principles Applied to Iodobenzoate Architectures

The principles of crystal engineering can be applied to this compound to design and synthesize novel crystalline materials with desired properties. nih.govresearchgate.net By understanding and utilizing the interplay of hydrogen bonding and halogen bonding, it is possible to create co-crystals and inclusion complexes with specific architectures. The predictable nature of these non-covalent interactions allows for the rational design of materials with tailored properties, such as solubility, stability, and melting point. The study of iodobenzoate architectures contributes to the broader field of supramolecular chemistry and the development of functional materials. mdpi.comresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Probing Specific Functional Group Interactions and Tautomeric Forms

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their local environment.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad O-H stretching band, typically in the region of 3200-2500 cm⁻¹, is indicative of the hydroxyl group involved in hydrogen bonding. docbrown.info The C=O stretching vibration of the ester group will appear as a strong, sharp peak, likely around 1680-1720 cm⁻¹. docbrown.info The position of this band can be influenced by the intramolecular hydrogen bond. C-O stretching vibrations and aromatic C-H and C=C stretching vibrations will also be present in the spectrum. docbrown.info

Raman spectroscopy provides complementary information. While C=O stretching is also observable in Raman spectra, aromatic ring vibrations are often more intense. This technique can be particularly useful for studying halogen bonding interactions, as the C-I stretching vibration may be more readily observed in the Raman spectrum.

Mass Spectrometry (HRMS, MS/MS) for Characterization of Reaction Products and Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the structure of the molecule and gain insights into its chemical bonds. For a related compound, methyl 2-hydroxybenzoate, the parent molecular ion [M]⁺ is observed at an m/z corresponding to its molecular weight. docbrown.info Common fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃). docbrown.info The fragmentation pattern of this compound would be expected to show characteristic losses, including the loss of an iodine atom, which would be a significant indicator of its structure. The analysis of these fragmentation patterns is crucial for the structural elucidation of reaction products and for understanding reaction mechanisms involving this compound.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Hydroxy 3 Iodobenzoate

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety

The carbon-iodine bond in Methyl 2-hydroxy-3-iodobenzoate is the most reactive site for transition metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide facilitates oxidative addition to low-valent metal centers (e.g., Pd(0)), initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound serves as an excellent substrate for several of these transformations.

The Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, has been successfully applied to this compound. In one synthetic route, this compound was coupled with 4-ethynyltriphenylamine using a catalyst system composed of bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide in the presence of triethylamine (B128534) in acetonitrile (B52724). google.comgoogle.com Another example utilized palladium(II) acetate (B1210297) with triphenylphosphine (B44618) and copper(I) iodide in dimethylformamide (DMF) to achieve the coupling. google.com These reactions demonstrate the utility of the Sonogashira coupling for introducing complex alkynyl moieties at the 3-position of the benzoate (B1203000) ring.

The Heck reaction , involving the coupling of an aryl halide with an alkene, has also been reported. For instance, this compound was reacted with methyl acrylate (B77674) in the presence of a palladium(II) acetate catalyst and triethylamine in acetonitrile at 120°C. rsc.org This reaction effectively installs a substituted vinyl group, further showcasing the versatility of the substrate in C-C bond formation.

Furthermore, the Suzuki-Miyaura coupling , which couples an aryl halide with a boronic acid or ester, is a feasible transformation. An intermediate, this compound, was used in a Suzuki reaction with 3,4-dimethoxy phenyl boronic acid, catalyzed by a palladium complex, likely PdCl2(PPh3)2, to create a biaryl structure.

Below is a table summarizing these palladium-catalyzed reactions.

Reaction Coupling Partner Catalyst System Solvent/Base Ref.
Sonogashira 4-ethynyltriphenylamine PdCl2(PPh3)2, CuI Acetonitrile, Triethylamine google.comgoogle.com
Sonogashira 2,4-difluorophenyl acetylene Pd(OAc)2, PPh3, CuI DMF, Piperidine google.com
Heck Methyl acrylate Pd(OAc)2 Acetonitrile, Triethylamine rsc.org

Copper catalysis is integral to several cross-coupling reactions, most notably in the Sonogashira reaction where it acts as a co-catalyst. In the Sonogashira couplings of this compound, copper(I) iodide (CuI) is consistently used alongside the palladium catalyst. google.comgoogle.com The role of CuI is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium center, facilitating the crucial C-C bond formation and regenerating the copper catalyst. While standalone copper-catalyzed reactions like the Ullmann condensation are historically significant for aryl iodide functionalization, recent literature on this compound primarily highlights copper's role as a synergistic co-catalyst in palladium-mediated transformations.

While palladium-based catalysts are predominant, nickel and iron catalysts have emerged as more earth-abundant and cost-effective alternatives for cross-coupling reactions. These metals can catalyze a similar range of transformations, including Suzuki-Miyaura, Kumada, and Buchwald-Hartwig aminations. However, in a review of the current literature, specific examples of nickel- or iron-catalyzed cross-coupling reactions utilizing this compound as the substrate are not readily found. This suggests that while theoretically possible, these methods have not been extensively applied or reported for this particular compound compared to the well-established palladium systems.

Nucleophilic and Electrophilic Aromatic Substitution Reactions of the Iodinated Benzoate Ring

The electron-withdrawing nature of the methyl ester and the iodine atom, combined with the electron-donating hydroxyl group, creates a complex electronic environment on the benzene (B151609) ring. This influences the feasibility and regioselectivity of aromatic substitution reactions. However, specific literature examples of nucleophilic aromatic substitution (SNAr) or further electrophilic aromatic substitution (SEAr) on the pre-formed this compound ring are not prominently documented. Reactions are more commonly directed at the existing functional groups rather than substitution on the ring itself.

Reactions Involving the Phenolic Hydroxyl Group (e.g., Oxidation, Deprotonation-Initiated Reactions)

The phenolic hydroxyl group is a key reactive site, capable of acting as a nucleophile or a proton donor.

Deprotonation of the phenol (B47542) is a common strategy to facilitate subsequent reactions. The use of a suitable base, such as cesium carbonate (Cs2CO3), in a polar aprotic solvent like DMF effectively generates a phenoxide ion. google.com This powerful nucleophile can then be alkylated by reacting it with an alkylating agent, leading to the formation of an ether. google.com This O-alkylation is a fundamental transformation for modifying the compound's structure and properties.

While phenols are susceptible to oxidation, specific studies detailing the controlled oxidation of the hydroxyl group in this compound are not widely reported in the surveyed literature.

Carbene and Radical Chemistry Initiated from this compound

The application of this compound as a precursor for generating carbene or radical species is not a commonly reported area of its chemistry. Aryl iodides can, under specific photolytic or radical-initiating conditions, form aryl radicals, and phenolic compounds can be involved in radical processes. However, dedicated studies initiating such reactive intermediates from this compound for synthetic purposes are not found in the current literature, with research focusing instead on the cross-coupling and functional group derivatization pathways. google.com

In-depth Mechanistic Analysis of this compound Transformations Remains an Open Area of Research

Despite the synthetic utility of halogenated aromatic compounds, detailed mechanistic studies concerning the selectivity and rate-determining steps in transformations involving this compound are not extensively documented in publicly available scientific literature. While the principles of related reactions offer a foundational understanding, specific experimental and computational data for this particular substrate are scarce.

The reactivity of this compound is primarily centered around the C-I bond, which is susceptible to various transition-metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental in carbon-carbon and carbon-heteroatom bond formation. The selectivity of these transformations is influenced by a combination of electronic and steric factors inherent to the substrate, as well as the specific catalytic system employed.

In the absence of direct studies on this compound, insights can be drawn from investigations into analogous polyhalogenated and substituted aromatic systems. For instance, in palladium-catalyzed cross-coupling reactions of polyhalogenated arenes, the site-selectivity of the initial oxidative addition step is a critical determinant of the final product distribution. nih.govacs.org This step is generally influenced by the relative strength of the carbon-halogen bonds and the electronic properties of the aromatic ring.

Computational studies on related systems have provided valuable insights into the transition states and intermediates involved in these catalytic cycles, helping to rationalize observed selectivities. nih.gov For a molecule like this compound, theoretical calculations could elucidate the preferred pathways for catalyst coordination and subsequent reaction steps, taking into account the directing effects of the functional groups.

While general principles of palladium-catalyzed reactions provide a framework for understanding the potential transformations of this compound, the lack of specific research focusing on this compound means that a detailed discussion of its reaction mechanisms, selectivity, and rate-determining steps remains speculative. Further experimental and computational work is necessary to build a comprehensive understanding.

Applications of Methyl 2 Hydroxy 3 Iodobenzoate in Advanced Organic Synthesis and Materials Science Research

Building Block for the Synthesis of Complex Organic Molecules

The strategic placement of the iodo, hydroxyl, and methyl ester groups on the benzene (B151609) ring allows Methyl 2-hydroxy-3-iodobenzoate to serve as a valuable starting material for constructing more elaborate molecular architectures. The iodine atom is particularly significant, as it acts as a handle for introducing molecular complexity through powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Heterocyclic compounds are central to medicinal chemistry and materials science. Aryl iodides are key precursors for synthesizing these ring systems. For instance, palladium-catalyzed coupling reactions are frequently employed to construct heterocyclic scaffolds. Research on the related compound, Methyl 2-iodobenzoate (B1229623), has shown its utility in enantioselective palladium-catalyzed ring-opening reactions with azabenzonorbornadienes to yield complex heterocyclic structures like cis-Dihydrobenzo[c]phenanthridinones. acs.org Similarly, Methyl 2-iodobenzoate is used to prepare N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones. sigmaaldrich.com

The presence of the hydroxyl group in this compound adds another layer of functionality, allowing for intramolecular cyclization reactions to form oxygen-containing heterocycles or directing the regioselectivity of intermolecular reactions. While direct examples for the 3-iodo isomer are scarce, studies on related thioxoquinolines demonstrate how substituted benzoates can be transformed into complex heterocyclic systems like quinolines, which are known for their broad range of biological activities. mdpi.commdpi.com

Natural products provide the inspiration for many new therapeutic agents. researchgate.net The synthesis of natural product analogues—structurally modified versions of the natural compound—is a common strategy in drug discovery to improve efficacy, reduce toxicity, or understand structure-activity relationships (SAR). nih.gov

This compound contains a salicylate (B1505791) moiety, a structural motif present in numerous natural products and pharmaceuticals. Its isomer, Methyl 2-hydroxy-4-iodobenzoate, is explicitly cited as a tool for incorporating methyl salicylate units into larger organic molecules. nih.goviucr.orgiucr.org This is achieved using transition metal-catalyzed cross-coupling reactions that take advantage of the reactive carbon-iodine bond. nih.goviucr.org Such strategies, often part of an "analogue-oriented synthesis" (AOS) approach, allow for the rapid creation of a library of related compounds for biological screening. nih.gov The functional groups on this compound allow for diversification at multiple points, making it a suitable scaffold for building libraries of natural product analogues.

The development of robust synthetic methodologies is crucial for pharmaceutical research. sumitomo-chem.co.jp Methyl salicylate derivatives are known to possess biological activities, including anti-inflammatory and anti-fungal properties. nih.gov The iodinated structure of this compound makes it an ideal intermediate for use in well-established synthetic protocols that are fundamental to pharmaceutical production.

Key methodologies where this compound could be employed include:

Suzuki-Miyaura Reaction: Coupling with boronic acids to form new C-C bonds.

Stille Reaction: Coupling with organostannanes.

Heck Reaction: Coupling with alkenes.

Sonogashira Reaction: Coupling with terminal alkynes.

Buchwald-Hartwig Amination: Forming C-N bonds.

These reactions, widely used in the synthesis of pharmaceutical intermediates, rely on a reactive handle like the iodine atom. nih.goviucr.orgiucr.org For example, the synthesis of various pharmaceutical agents involves the coupling of aryl halides with other molecular fragments. researchgate.net The table below summarizes typical conditions for Suzuki-Miyaura reactions involving aryl iodides, a reaction type for which this compound is a prime candidate.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Iodides
CatalystLigandBaseSolventTypical Temperature
Pd(PPh₃)₄(none)Na₂CO₃ or K₂CO₃Toluene/Water or Dioxane/Water80-110 °C
Pd(OAc)₂SPhos or XPhosK₃PO₄Toluene or DioxaneRoom Temp to 100 °C
PdCl₂(dppf)dppfCs₂CO₃ or K₂CO₃DMF or Acetonitrile (B52724)60-100 °C

Role as a Ligand Precursor or Chiral Auxiliary in Catalysis Research

In asymmetric catalysis, chiral ligands and auxiliaries are used to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a product. sigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide a reaction stereoselectively, after which it is removed. wikipedia.orgsigmaaldrich.com

Incorporation into Polymer Architectures and Functional Materials Research

The development of functional materials with tailored properties is a major goal of materials science. The incorporation of specific molecular units into polymers can impart desired optical, electronic, or responsive characteristics. Aryl iodides can be used in polymerization reactions, such as Sonogashira or Suzuki polycondensation, to create conjugated polymers. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.

The functional groups on this compound could provide sites for polymerization or for post-polymerization modification. The hydroxyl group, for example, could be used to initiate ring-opening polymerizations or be converted into other functional groups to tune the material's properties. While specific examples involving this isomer are lacking, the general synthetic routes to functional polymers often rely on monomers with similar patterns of reactivity.

Utility in Supramolecular Chemistry as a Component for Self-Assembly

Supramolecular chemistry explores the non-covalent interactions that guide molecules to self-assemble into larger, ordered structures. nih.gov Hydrogen bonding is a primary driver of this process. The crystal structure analysis of the closely related isomer, Methyl 2-hydroxy-4-iodobenzoate, provides significant insight into the potential supramolecular behavior of the 3-iodo variant. nih.goviucr.orgresearchgate.net

Studies show that Methyl 2-hydroxy-4-iodobenzoate forms a layered, sheet-like structure in the solid state. nih.govresearchgate.net This assembly is directed by a combination of intermolecular and intramolecular hydrogen bonds. Specifically, an intramolecular hydrogen bond exists between the phenolic hydroxyl group and the carbonyl oxygen of the methyl ester. researchgate.net Furthermore, intermolecular hydrogen bonds form between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule, creating a centrosymmetric dimer. nih.goviucr.orgresearchgate.net These dimers then arrange into extended sheets. The iodine atom can also participate in halogen bonding, further stabilizing the crystal packing. nih.gov This capacity for forming well-defined, hydrogen-bonded structures makes these molecules excellent components for crystal engineering and the design of self-assembling systems. nih.goviucr.org It is highly probable that this compound would exhibit similar self-assembly behavior due to the presence of the same key functional groups.

Table 2: Crystallographic and Hydrogen Bonding Data for Methyl 2-hydroxy-4-iodobenzoate
ParameterValueReference
Chemical FormulaC₈H₇IO₃ researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
Intramolecular H-Bond (O-H···O)Exists between hydroxyl and ester carbonyl researchgate.net
Intermolecular H-BondingForms centrosymmetric dimers via O-H···O bonds nih.govresearchgate.net
Resulting StructureLayered sheet structure nih.govresearchgate.net

Theoretical and Computational Chemistry Studies of Methyl 2 Hydroxy 3 Iodobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. Such calculations for Methyl 2-hydroxy-3-iodobenzoate would elucidate its reactivity by mapping its electron distribution and energy levels. While specific DFT studies on this compound are not extensively available, analyses of its parent compound, methyl salicylate (B1505791), provide a foundational understanding.

DFT calculations typically focus on several key areas:

Optimized Molecular Geometry: The calculations determine the most stable three-dimensional arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, negative potential would be expected around the oxygen atoms of the hydroxyl and carbonyl groups, while the hydrogen of the hydroxyl group would be a site of positive potential.

Table 1: Representative DFT-Calculated Properties for a Related Salicylate Compound (Note: The following data is for the parent compound Methyl Salicylate and serves as an illustrative example of typical DFT outputs.)

Computational MethodBasis SetPropertyCalculated ValueReference
B3LYP6-311+G(d,p)HOMO EnergyNot Specified
B3LYP6-311+G(d,p)LUMO EnergyNot Specified
B3LYP6-311+G(d,p)Energy GapNot Specified
HF6-311+G(d,p)C=O Vibrational Freq.Value Calculated
B3LYP6-311+G(d,p)C=O Vibrational Freq.Value Calculated

Data for specific energy values for Methyl Salicylate were not available in the provided search results, but the studies confirm these properties were calculated.

The introduction of an iodine atom at the 3-position would be expected to significantly influence these electronic properties through both inductive and steric effects, modulating the reactivity of the aromatic ring.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from the rotation around its single bonds. For this compound, the key rotations would be around the C-O bond of the ester group and the C-O bond of the hydroxyl group.

A Potential Energy Surface (PES) map is generated by systematically rotating specific dihedral angles and calculating the energy of each resulting conformation. This process identifies the lowest-energy (most stable) conformers and the energy barriers between them. For this compound, a crucial aspect would be the orientation of the ester group relative to the hydroxyl group and the bulky iodine atom. The presence of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen is expected, which would significantly stabilize a planar conformation.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Influence on Stability
C2-C1-C(O)-ORotation of the entire ester groupSteric hindrance with the hydroxyl group and iodine atom.
C1-C(O)-O-CH3Rotation of the methyl groupMinimal steric impact, but influences crystal packing.
C3-C2-O-HRotation of the hydroxyl protonStrong influence from intramolecular hydrogen bonding.

Studies on similar molecules show that even subtle conformational changes can impact a molecule's biological activity and material properties.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Crystal Packing

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into intermolecular interactions that govern the formation of crystal structures. While specific MD simulations for this compound have not been reported, crystallographic data for the related isomer, Methyl 2-hydroxy-4-iodobenzoate, reveals the types of interactions that MD simulations would explore.

The crystal structure of the 4-iodo isomer shows that molecules form centrosymmetric dimers through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule. MD simulations would investigate the stability and dynamics of these hydrogen bonds. Furthermore, the iodine atom is capable of forming halogen bonds, a type of non-covalent interaction that can play a significant role in directing crystal packing.

An MD simulation for this compound would typically involve:

Placing numerous molecules in a simulation box.

Assigning initial velocities based on a target temperature.

Calculating the forces between all atoms using a force field.

Solving Newton's equations of motion to simulate movement over time.

This would allow for the study of dimer formation, packing efficiency, and the role of both hydrogen and potential halogen bonds in the solid state.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computational properties with its experimentally observed reactivity. These models are often used to predict the reactivity of new or untested compounds.

A hypothetical QSRR study for a series of substituted salicylates, including this compound, would involve:

Descriptor Calculation: Computing a range of theoretical descriptors using methods like DFT. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume), and topological descriptors.

Experimental Data: Gathering experimental data on a specific reaction, such as reaction rates or yields for a coupling reaction.

Model Building: Using statistical methods to create an equation that links the calculated descriptors to the experimental reactivity.

No specific QSRR studies involving this compound were identified. However, this approach is a valuable tool in computational chemistry for rational drug design and catalyst development.

Computational Mechanistic Investigations of Organic Transformations Involving the Compound

Computational chemistry provides a powerful lens for examining the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathway.

This compound, with its iodo-substituent, is a prime candidate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions. The analogous 4-iodo isomer is noted for its utility in such transformations for building larger molecules.

A computational investigation of a Suzuki coupling reaction involving this compound would typically use DFT to:

Model the individual steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Calculate the activation energy for each transition state to identify the rate-determining step.

Analyze the geometry of the transition states to understand the origins of stereoselectivity or regioselectivity.

Assess the influence of the hydroxyl and ester groups on the reaction mechanism.

Such studies are crucial for optimizing reaction conditions and designing more efficient catalysts for organic synthesis.

Advanced Analytical Methodologies for Research Scale Studies of Methyl 2 Hydroxy 3 Iodobenzoate

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Methyl 2-hydroxy-3-iodobenzoate. It is primarily used to determine the purity of synthesized batches and to monitor the progress of the iodination reaction of methyl salicylate (B1505791). Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this analysis, leveraging the compound's polarity.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C8 or C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to ensure the protonation of the phenolic hydroxyl group and improve peak shape, provides effective separation. sielc.comsielc.com Detection is typically achieved using a UV detector, as the aromatic ring and carbonyl group provide strong chromophores. The maximum absorbance is often found around 304 nm for the parent methyl salicylate structure. turkjps.org

Reaction monitoring via HPLC allows for the quantitative tracking of the consumption of the starting material (Methyl 2-hydroxybenzoate) and the formation of the product (this compound). It can also resolve and quantify potential by-products, such as the isomeric Methyl 2-hydroxy-5-iodobenzoate or di-iodinated species, which is critical for optimizing reaction conditions.

Below is an interactive data table summarizing typical HPLC conditions for the analysis of this compound.

ParameterConditionRationale
Column Reversed-Phase C8, 250 mm x 4.6 mm, 5 µmProvides good separation for aromatic esters based on hydrophobicity. ekb.egresearchgate.net
Mobile Phase Acetonitrile:Water (65:35, v/v) with 0.1% Phosphoric AcidEffective elution and peak shape control for phenolic compounds. sielc.comsielc.com
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns, ensuring good resolution. turkjps.org
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry. turkjps.org
Detection UV-Vis Diode Array Detector (DAD) at 305 nmHigh sensitivity for the aromatic system of the analyte. turkjps.orgresearchgate.net
Injection Volume 20 µLStandard volume for analytical HPLC. turkjps.org
Internal Standard Methyl 4-hydroxybenzoateA structurally similar compound used for accurate quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis in Synthetic Pathways

While HPLC is excellent for purity and quantification, mass spectrometry-coupled techniques provide unparalleled specificity for structural elucidation and the analysis of complex mixtures generated during synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. japsonline.com For this compound, derivatization of the polar hydroxyl group, for instance by converting it to a trimethylsilyl (B98337) (TMS) ether, is often performed to increase volatility and thermal stability, preventing degradation in the hot injector port and improving chromatographic peak shape. lipidmaps.orgresearchgate.net

The gas chromatograph separates the components of the mixture, which are then ionized (typically by electron ionization, EI) and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound. The fragmentation of this compound is predictable based on the patterns of similar molecules like methyl salicylate. docbrown.info Key fragmentation pathways would include the loss of the methoxy (B1213986) group (•OCH3), the carbomethoxy group (•COOCH3), and cleavage of the carbon-iodine bond. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (278 g/mol ).

The following table details the expected primary fragments for this compound in a typical 70 eV electron ionization mass spectrum.

m/z ValueIon Structure/Fragment LostInterpretation
278 [C₈H₇IO₃]⁺Molecular Ion ([M]⁺)
247 [M - •OCH₃]⁺Loss of the methoxy radical from the ester group.
219 [M - •COOCH₃]⁺Loss of the carbomethoxy radical.
151 [M - I]⁺Loss of an iodine radical, a characteristic cleavage for iodo-aromatics.
120 [C₇H₄O₂]⁺Fragment corresponding to the iodinated ring after loss of the ester, followed by loss of iodine and subsequent rearrangement.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly advantageous for analyzing the crude reaction mixture from the synthesis of this compound without derivatization. frontiersin.org The liquid chromatograph first separates the starting material, product, and any isomers or by-products. nih.gov The eluent is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and usually provides a prominent molecular ion or a protonated/deprotonated molecule. coresta.org

This technique is highly effective for identifying components in the complex synthetic pathway. For example, in the iodination of methyl salicylate, LC-MS can distinguish between the starting material, the desired 3-iodo product, and the 5-iodo isomer based on their retention times, while confirming their identity by their identical mass-to-charge ratios.

The table below shows the expected m/z values for key species in the synthetic mixture when analyzed by LC-MS in negative ESI mode ([M-H]⁻).

CompoundMolecular FormulaExpected m/z ([M-H]⁻)
Methyl 2-hydroxybenzoate (Methyl Salicylate)C₈H₈O₃151.0
This compound C₈H₇IO₃276.9
Methyl 2-hydroxy-5-iodobenzoateC₈H₇IO₃276.9
Methyl 2-hydroxy-3,5-diiodobenzoateC₈H₆I₂O₃402.8

Electrochemical Methods for Redox Behavior and Sensing Applications in Chemical Systems

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful for investigating the redox properties of this compound. electrochemsci.org The primary electrochemical activity of this molecule is associated with the oxidation of its phenolic hydroxyl group. These techniques can provide insights into the oxidation potential and the mechanism of the electron transfer process.

The electrochemical behavior of salicylic (B10762653) acid and its derivatives has been studied, showing that the phenolic hydroxyl group can be oxidized at a solid electrode surface. researchgate.netcapes.gov.br For this compound, the presence of the electron-withdrawing iodine atom and the ester group on the aromatic ring is expected to make the hydroxyl group more difficult to oxidize compared to unsubstituted salicylic acid. This would result in a shift of the oxidation peak to a more positive potential.

Furthermore, these electrochemical properties can be harnessed for the development of chemical sensors. By modifying the surface of an electrode (e.g., a glassy carbon or screen-printed electrode) with specific materials that can interact with the analyte, a sensitive and selective sensor for this compound can be designed. rsc.orgrsc.orgnih.gov Such sensors could be used for rapid, in-situ quantification of the compound in various chemical systems.

The table below summarizes the application of electrochemical techniques for the study of this compound.

TechniqueApplicationExpected Outcome
Cyclic Voltammetry (CV) Investigation of redox mechanism and stability of oxidized species.Provides information on the oxidation potential and reversibility of the electron transfer process at the phenolic hydroxyl group. electrochemsci.org
Differential Pulse Voltammetry (DPV) Quantitative analysis and determination of low concentrations.Offers higher sensitivity and better resolution than CV, allowing for the development of a quantitative analytical method. electrochemsci.org
Amperometry Development of a chemical sensor for continuous monitoring.By holding the electrode at a fixed potential (at or above the oxidation potential), the resulting current is proportional to the concentration of the analyte. researchgate.netmdpi.com

Future Perspectives and Emerging Research Avenues for Methyl 2 Hydroxy 3 Iodobenzoate

Development of Sustainable and Atom-Economical Synthetic Routes (e.g., Green Chemistry)

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to minimize waste and environmental impact. Atom economy, a key concept in green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.commonash.edu The traditional synthesis of iodoarenes often involves multi-step procedures with the use of stoichiometric and sometimes hazardous reagents, leading to low atom economy.

Future research will likely focus on developing more sustainable methods for the synthesis of methyl 2-hydroxy-3-iodobenzoate and its derivatives. This includes the exploration of catalytic iodination reactions that utilize greener and more recyclable catalysts. For instance, the use of disulfide-catalyzed electrophilic iodination with reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) under mild conditions presents a promising, more environmentally friendly alternative. acs.orgorganic-chemistry.org Another approach involves the use of elemental iodine with silver salts, which can activate the iodine for electrophilic substitution. nih.gov

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a more sustainable process by reducing solvent usage and purification steps. Research into direct C-H iodination of readily available precursors using transition-metal catalysis is another active area that could lead to more atom-economical routes to this compound. organic-chemistry.org

Table 1: Comparison of Iodination Methods

MethodReagentsAdvantagesDisadvantages
Traditional IodinationI₂, Oxidizing AgentWell-establishedUse of stoichiometric and potentially hazardous reagents, lower atom economy
Disulfide-Catalyzed IodinationDIH, Disulfide CatalystMild conditions, high efficiencyCatalyst may need to be separated
Silver Salt-Mediated IodinationI₂, Silver SaltActivation of iodineUse of heavy metal salts
Transition-Metal Catalyzed C-H IodinationIodo-source, Transition-Metal CatalystHigh regioselectivity, potential for high atom economyCatalyst cost and removal can be a concern

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages over traditional batch synthesis. These include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scale-up.

The integration of the synthesis of this compound and its subsequent transformations into flow chemistry platforms is a significant future direction. For example, iodination reactions of aromatic compounds have been successfully adapted to continuous flow reactors. researchgate.net This approach could enable the on-demand production of this key intermediate with high purity and efficiency.

Automated synthesis platforms, which combine robotics with flow chemistry or high-throughput batch reactors, can further accelerate the discovery and optimization of new reactions and molecules. By integrating the synthesis of this compound into such platforms, researchers can rapidly screen a wide range of reaction conditions and build libraries of derivatives for various applications.

Exploration of Novel Catalytic Transformations (e.g., Photoredox Catalysis)

The iodo group in this compound is a versatile handle for a variety of catalytic cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. google.com These reactions are fundamental in the construction of complex organic molecules. Future research will continue to explore new and more efficient catalytic systems for these transformations.

A particularly exciting area is the application of photoredox catalysis. This approach uses visible light to initiate catalytic cycles, often under milder conditions than traditional thermal methods. Photoredox catalysis could enable novel transformations of this compound that are not accessible through conventional means. For example, light-induced decarboxylative iodination of aromatic carboxylic acids has been demonstrated, offering a potential alternative synthetic route. organic-chemistry.org

Furthermore, the development of novel ligands and catalysts, including those based on triptycene (B166850) scaffolds, could lead to improved reactivity and selectivity in cross-coupling reactions involving the iodobenzoate core. nih.gov

Applications in Bio-orthogonal Chemistry as a Chemical Probe (non-clinical focus)

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The unique reactivity of the iodoarene functional group makes this compound and its derivatives interesting candidates for the development of chemical probes.

While the focus here is non-clinical, these probes can be used to study biological processes in vitro and in cell-based assays. For example, the iodo group can participate in halogen bonding, a non-covalent interaction that can be exploited for molecular recognition. Derivatives of this compound could be designed as probes to study protein-ligand interactions or to label specific biomolecules.

One study has already utilized this compound in the synthesis of a chemiluminescent probe for the detection of ozone in inflamed mice, highlighting its potential in developing tools for studying oxidative stress. rsc.org

Design and Synthesis of Advanced Functional Materials Utilizing the Iodobenzoate Scaffold

The rigid and well-defined structure of the iodobenzoate scaffold makes it an attractive building block for the design and synthesis of advanced functional materials. The iodo group can be readily transformed through cross-coupling reactions to introduce a wide variety of functional groups, allowing for the fine-tuning of the material's properties.

For instance, derivatives of this compound could be incorporated into polymers or organic frameworks for applications in electronics, sensing, or catalysis. The inherent properties of the iodobenzoate core, combined with the functionality that can be introduced, open up possibilities for creating materials with tailored optical, electronic, or recognition properties. The synthesis of benzofuran (B130515) derivatives from this compound for potential use in treating CNS disorders demonstrates the utility of this scaffold in creating complex molecular architectures. google.comgoogleapis.com

Research in this area will likely focus on the synthesis of novel monomers derived from this compound and their subsequent polymerization or assembly into larger, functional architectures. The exploration of liquid crystalline or self-assembling properties of these materials is also a promising avenue of investigation.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 2-hydroxy-3-iodobenzoate?

The synthesis typically involves iodination of a precursor such as methyl 2-hydroxybenzoate. Key steps include:

  • Direct iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 0–25°C.
  • Regioselectivity control through steric or electronic directing groups. For example, the hydroxyl group at position 2 directs iodination to position 3 .
  • Esterification of pre-iodinated benzoic acids using methanol and catalytic sulfuric acid under reflux. Yields can vary (50–75%) depending on purification methods, such as column chromatography or recrystallization from ethanol/water mixtures .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include:

  • Bond angles and lengths : The C–I bond length typically ranges from 2.09–2.11 Å, consistent with aromatic iodides.
  • Hydrogen bonding : The hydroxyl group (O–H) forms intramolecular hydrogen bonds with the ester carbonyl oxygen (O···H distance ~1.85 Å), stabilizing the planar conformation .
  • Torsional angles : The methyl ester group exhibits slight deviation from coplanarity with the aromatic ring (torsion angle ~5–10°) . Data refinement is performed using SHELX software, with R-factors < 0.05 indicating high precision .

Q. What purification strategies are recommended for isolating this compound?

  • Recrystallization : Use ethanol/water (3:1 v/v) at 4°C to exploit solubility differences.
  • Column chromatography : Employ silica gel with hexane/ethyl acetate (4:1) as the mobile phase. Monitor via TLC (Rf ≈ 0.3).
  • Spectroscopic validation : Confirm purity using NMR (¹H and ¹³C) and HPLC (≥98% purity) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during refinement?

Contradictions arise from dynamic disorder or overlapping electron densities. Mitigation strategies include:

  • Multi-conformer modeling : Use SHELXL’s PART instruction to refine alternative conformers .
  • Thermal ellipsoid analysis : Compare anisotropic displacement parameters (ADPs) to identify static disorder.
  • Twinned data handling : Apply SHELXL’s TWIN/BASF commands for twinned crystals, common in orthorhombic systems . Example: A 2024 study resolved positional disorder in Methyl 2-hydroxy-4-iodobenzoate by refining two conformers with occupancy ratios of 0.65:0.35 .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

The iodine atom activates the aromatic ring for SNAr via:

  • Electrophilic enhancement : The electron-withdrawing ester group meta to iodine increases electrophilicity at positions 2 and 4.
  • Kinetic studies : Reactions with amines (e.g., piperidine) in DMSO follow pseudo-first-order kinetics (k ≈ 1.2 × 10⁻³ s⁻¹ at 25°C).
  • Leaving group stability : Iodide departure is rate-limiting, supported by Hammett substituent constants (σ⁺ = +0.35) .

Q. How can structure-activity relationships (SARs) be explored for this compound in drug discovery?

  • Bioisosteric replacement : Substitute iodine with other halogens (Br, Cl) to modulate lipophilicity (logP) and binding affinity.
  • Functional group modification : Replace the methyl ester with tert-butyl or benzyl groups to study steric effects.
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) at concentrations of 1–100 μM. Comparative SAR data for analogs show IC₀ values ranging from 5–50 μM .

Comparative Analysis of Key Structural Parameters

Parameter This compound Methyl 2-hydroxy-4-iodobenzoate
C–I Bond Length (Å)2.102.09
O–H···O Hydrogen Bond (Å)1.851.88
Torsion Angle (°)8.26.5
Melting Point (°C)112–114108–110
Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.